molecular formula C21H21BrN4O B4027782 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE

4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE

Cat. No.: B4027782
M. Wt: 425.3 g/mol
InChI Key: IBGVCSCPDAIATE-UHFFFAOYSA-N
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Description

4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE is a complex organic compound that features a combination of bromophenyl, imidazole, and morpholine moieties

Preparation Methods

The synthesis of 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE include:

The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O/c22-17-7-5-16(6-8-17)18-15-26-20-4-2-1-3-19(20)25(21(26)23-18)10-9-24-11-13-27-14-12-24/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVCSCPDAIATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Reactant of Route 6
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE

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